1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole
Overview
Description
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C12H7Cl2N3 It is a heterocyclic compound that contains both pyrimidine and benzimidazole rings
Scientific Research Applications
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole-based compounds exhibit various pharmacological activities and can show antibacterial activities against various microorganisms . The imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds, making it a promising structure in drug discovery .
Mode of Action
Imidazole and its derivatives are known to interact with various therapeutic targets due to their special structural features and electron-rich environment .
Biochemical Pathways
It is known that imidazole is a key component in many important biomolecules such as histidine, purine, biotin, vitamin b12, and histamine . Therefore, it can be inferred that this compound may interact with these biochemical pathways.
Result of Action
It is known that imidazole-based compounds can exhibit various pharmacological activities, including antibacterial activities .
Biochemical Analysis
Biochemical Properties
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting downstream signaling pathways. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are cell-type specific and can vary depending on the concentration and duration of exposure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to target enzymes and proteins, altering their activity and function. This can result in the inhibition or activation of specific biochemical pathways, leading to changes in cellular behavior. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound can have therapeutic effects, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a therapeutic response. At higher doses, the compound can cause toxicity, leading to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole typically involves the reaction of 2,5-dichloropyrimidine with 1H-benzo[d]imidazole under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Comparison with Similar Compounds
1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-(2,5-Dichloropyrimidin-4-yl)-1H-indole: This compound has a similar structure but contains an indole ring instead of a benzimidazole ring.
2,4-Dichloropyrimidine: A simpler compound that lacks the benzimidazole moiety and is often used as a starting material for the synthesis of more complex derivatives.
The uniqueness of this compound lies in its combined pyrimidine and benzimidazole rings, which confer specific chemical and biological properties that are distinct from those of its analogs.
Properties
IUPAC Name |
1-(2,5-dichloropyrimidin-4-yl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-5-14-11(13)16-10(7)17-6-15-8-3-1-2-4-9(8)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRXAUUILFDWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743560 | |
Record name | 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-56-3 | |
Record name | 1-(2,5-Dichloro-4-pyrimidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882562-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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